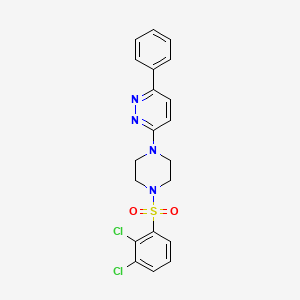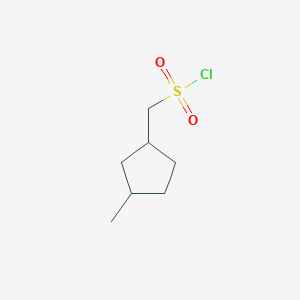
(3-Methylcyclopentyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with a methyl group at the 3-position.
科学的研究の応用
(3-Methylcyclopentyl)methanesulfonyl chloride has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules, which can then undergo further transformations . In biology, it may be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: (3-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of (3-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar methods to those used for methanesulfonyl chloride production, such as the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride or phosgene, could be adapted for large-scale synthesis .
化学反応の分析
Types of Reactions: (3-Methylcyclopentyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive. It can react with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alcohols, amines, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Major Products: The major products formed from reactions with this compound include methanesulfonates, sulfonamides, and sulfonothioates. These products are often used as intermediates in further chemical synthesis .
作用機序
The mechanism of action of (3-Methylcyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds: Similar compounds to (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonyl chloride, toluenesulfonyl chloride, and trifluoromethanesulfonyl chloride. These compounds all contain the sulfonyl chloride functional group but differ in the nature of the substituents attached to the sulfonyl group .
Uniqueness: this compound is unique due to the presence of the cyclopentyl ring with a methyl substitution, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
(3-methylcyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCOAUBIWYRQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
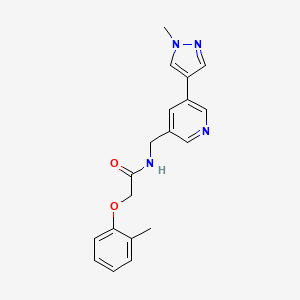
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2438351.png)
![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)
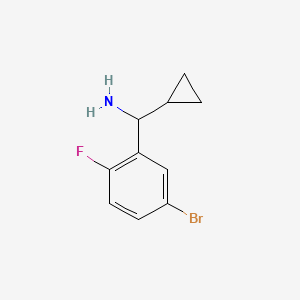
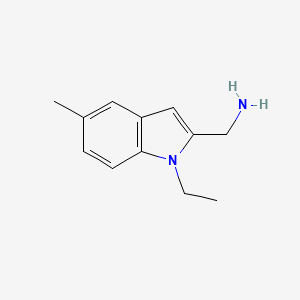
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)
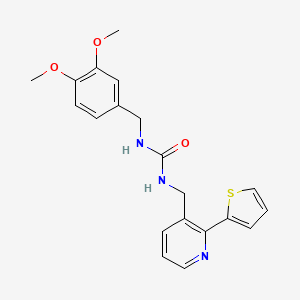
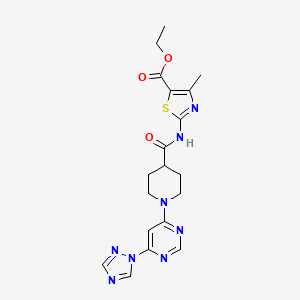

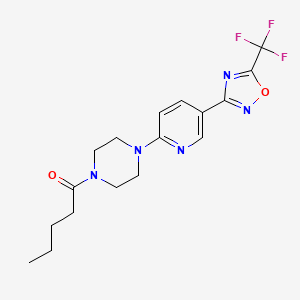
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)
